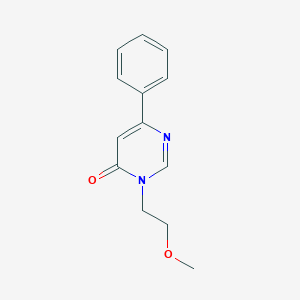![molecular formula C24H25N3O3 B6581891 4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(9H-xanthene-9-carbonyl)piperidine CAS No. 1211086-12-2](/img/structure/B6581891.png)
4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(9H-xanthene-9-carbonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(9H-xanthene-9-carbonyl)piperidine, also known as 5-propyl-1,3,4-oxadiazol-2-yl)-1-(9H-xanthene-9-carbonyl)piperidine, is a heterocyclic compound that has been studied for its potential applications in medicinal chemistry and synthetic biology. It has been used in a variety of studies, ranging from the synthesis of novel drugs to the development of new materials.
Aplicaciones Científicas De Investigación
The most common application of 4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(9H-xanthene-9-carbonyl)piperidine is as a starting material in the synthesis of novel drugs. This compound has been used in the synthesis of a variety of drugs, including antifungal agents, antiviral agents, and anti-inflammatory agents. In addition, 4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(9H-xanthene-9-carbonyl)piperidine has also been used in the synthesis of new materials, such as polymers, for use in the manufacture of medical devices.
Mecanismo De Acción
The mechanism of action of 4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(9H-xanthene-9-carbonyl)piperidine is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzymes involved in the synthesis of certain proteins and other molecules. In addition, it has been suggested that the compound may also interfere with the activity of certain enzymes involved in the metabolism of certain drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(9H-xanthene-9-carbonyl)piperidine are not yet fully understood. However, it has been suggested that the compound may have anti-inflammatory and analgesic effects, as well as anti-tumor and anti-cancer effects. In addition, it has been suggested that the compound may also have anti-fungal and anti-viral effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(9H-xanthene-9-carbonyl)piperidine in laboratory experiments include its relative ease of synthesis, its low cost, and its wide range of potential applications. However, there are also some limitations to using this compound in laboratory experiments. For example, the compound is not very soluble in water, and it is unstable in the presence of acids and bases. In addition, the compound has a low melting point, making it difficult to handle in laboratory experiments.
Direcciones Futuras
The potential applications of 4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(9H-xanthene-9-carbonyl)piperidine are numerous and varied. Some potential future directions for this compound include its use in the synthesis of new drugs, new materials, and new catalysts; its use as a potential therapeutic agent; and its use in the development of new methods for the synthesis of heterocyclic compounds. In addition, further research into the biochemical and physiological effects of this compound could lead to new and improved therapeutic agents.
Métodos De Síntesis
The synthesis of 4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(9H-xanthene-9-carbonyl)piperidine can be achieved through a variety of methods. The most commonly used method is the condensation reaction of 4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(9H-xanthene-9-carbonyl)piperidine,4-oxadiazol-2-yl)-1-(9H-xanthene-9-carbonyl)piperidine with a suitably activated carbonyl compound, such as aldehydes or ketones. This reaction is typically carried out in the presence of a base, such as an alkoxide, and is followed by hydrolysis of the resulting imine to form the desired product. Other methods for the synthesis of 4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(9H-xanthene-9-carbonyl)piperidine include the reaction of a substituted piperidine with a suitably activated aldehyde or ketone, and the reaction of a suitably activated aldehyde or ketone with a substituted oxadiazole.
Propiedades
IUPAC Name |
[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(9H-xanthen-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-15(2)22-25-26-23(30-22)16-11-13-27(14-12-16)24(28)21-17-7-3-5-9-19(17)29-20-10-6-4-8-18(20)21/h3-10,15-16,21H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVZIRRZIHTDKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(9H-xanthen-9-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-fluorophenyl)-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6581820.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6581822.png)
![1-methyl-2-oxo-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B6581823.png)
![N-{6-acetyl-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B6581830.png)
![N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6581842.png)
![2-(4-ethoxyphenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide](/img/structure/B6581861.png)
![2,5-dimethyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]furan-3-carboxamide](/img/structure/B6581869.png)

![2-(1H-1,3-benzodiazol-1-yl)-1-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one](/img/structure/B6581880.png)
![1-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B6581883.png)
![4-(4-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}benzenesulfonyl)morpholine](/img/structure/B6581884.png)
![1-(1-methanesulfonylpiperidine-4-carbonyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B6581897.png)
![2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B6581898.png)
![3-(2-oxo-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6581900.png)